methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
Description
Its molecular formula is C₁₉H₁₃BrF₃NO₂, and it has a molecular weight of 424.22 g/mol . Key structural features include:
- A pyrrole core substituted at positions 1, 2, and 3.
- A 4-bromophenyl group at position 5, contributing to halogen-mediated interactions.
- A 3-(trifluoromethyl)phenyl group at position 1, enhancing lipophilicity and metabolic stability.
- A methyl ester at position 3, facilitating solubility and derivatization.
The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups, followed by esterification . Structural validation employs X-ray crystallography, NMR spectroscopy, and mass spectrometry . Preliminary studies suggest anti-inflammatory and anticancer properties, likely due to its ability to modulate enzymes or receptors involved in cellular pathways .
Properties
Molecular Formula |
C20H15BrF3NO2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H15BrF3NO2/c1-12-17(19(26)27-2)11-18(13-6-8-15(21)9-7-13)25(12)16-5-3-4-14(10-16)20(22,23)24/h3-11H,1-2H3 |
InChI Key |
FXGDJUBIRYHHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific groups on the pyrrole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study exploring the effects of structurally related compounds found that they significantly inhibited the growth of human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells. The mechanism involved the modulation of apoptosis-related pathways, suggesting that this compound could have similar effects.
2. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation, which is a critical factor in various diseases, including cancer and cardiovascular diseases.
- Research Findings : In vitro studies demonstrated that related pyrrole derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential application for treating inflammatory conditions.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Performance Metrics : Research has indicated that incorporating this compound into polymer matrices enhances charge mobility and stability, making it suitable for high-performance electronic applications.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in MCF-7 and PC-3 cell lines |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Material Science | Organic Electronics | Enhances charge mobility in OLEDs |
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogs with Pyrrole Cores
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate | C₁₅H₁₄BrNO₂ | Ethyl ester at position 2; bromophenyl at position 5 | Not explicitly reported | |
| Methyl 5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carboxylate | C₁₄H₁₂FNO₂ | Fluorine at 2-position of phenyl; methyl at position 4 | Potential kinase inhibition | |
| Methyl 5-(3-fluorophenyl)-1H-pyrrole-2-carboxylate | C₁₂H₁₀FNO₂ | Fluorine at 3-position of phenyl; no trifluoromethyl group | Antioxidant activity | |
| Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate | C₁₄H₁₃BrN₂O₂ | Pyrazole ring instead of pyrrole; bromophenyl at position 1 | Opioid receptor modulation | |
| Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-... | C₂₂H₁₆BrClF₃NO₄ | Benzodioxole moiety; dihydropyrrole ring | Lead compound for enzyme inhibition |
Key Observations:
- Substituent Position : The position of halogens (e.g., bromine at 4- vs. 2-phenyl) significantly alters electronic properties and binding affinity. For instance, the 4-bromophenyl group in the target compound enhances steric bulk compared to 2-fluorophenyl analogs .
- Heterocyclic Variations : Pyrazole derivatives (e.g., Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate) exhibit distinct bioactivity due to altered ring electronics and hydrogen-bonding capacity .
- Ester Groups : Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters generally offer better bioavailability in early-stage drug candidates .
Impact of Trifluoromethyl and Halogen Substituents
The 3-(trifluoromethyl)phenyl group in the target compound is a critical feature, contributing to:
- Enhanced Lipophilicity : The CF₃ group increases membrane permeability, a property shared with analogs like Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate .
- Metabolic Stability: Fluorine atoms resist oxidative degradation, prolonging half-life compared to non-fluorinated compounds .
- Bioactivity : Trifluoromethyl groups are common in anticancer agents (e.g., kinase inhibitors), aligning with the compound’s proposed mechanisms .
Biological Activity
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
- Molecular Formula : C20H15BrF3NO2
- Molecular Weight : 438.24 g/mol
- CAS Number : 6773476
The biological activity of this compound is largely attributed to the pyrrole ring, which serves as a scaffold for various pharmacophores. Pyrroles are known to interact with multiple biological targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its bioactivity.
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds with pyrrole structures demonstrated moderate anti-tumor activity against various human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) . this compound may exhibit comparable effects due to its structural similarities.
Antimicrobial Activity
Pyrrole derivatives have also been recognized for their antimicrobial properties. A series of studies have shown that compounds containing the pyrrole moiety possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures were reported to have minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . The introduction of the trifluoromethyl group in the structure could further enhance this activity.
Enzyme Inhibition
The enzyme inhibition potential of this compound is noteworthy. Pyrrole derivatives have been studied for their ability to inhibit enzymes involved in critical biological processes, such as cyclooxygenases and kinases, which play roles in inflammation and cancer progression . The specific interactions of this compound with these enzymes require further investigation but hold promise based on related compounds.
Case Studies
- Anticancer Efficacy : A study conducted on structurally similar pyrrole derivatives found them to be effective against various cancer cell lines, suggesting that this compound could exhibit similar anticancer properties .
- Antimicrobial Screening : A recent investigation into the antimicrobial activities of pyrrole-based compounds demonstrated significant efficacy against pathogenic bacteria, indicating that this compound may also serve as a lead compound for developing new antimicrobial agents .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
